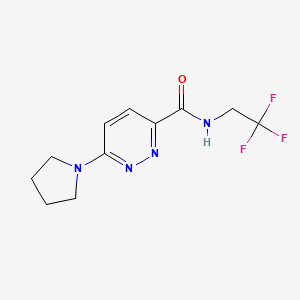

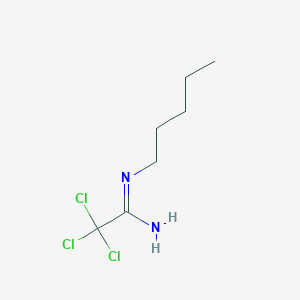

![molecular formula C11H14N4O B2974043 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1507959-02-5](/img/structure/B2974043.png)

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazolo[1,5-a]pyridine derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are characterized by a triazole ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives often involves the reaction of amidines with various reagents . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . This unique structure facilitates the formation of a variety of non-covalent bonds with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridine derivatives are diverse and depend on the specific substituents present on the triazole and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives can vary depending on their specific substituents. For example, the presence of certain groups can influence their solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis Methods : Research has focused on developing methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the compound . A study by Zheng et al. (2014) describes a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation, offering a convenient approach with short reaction times and high yields (Zheng et al., 2014).

Molecular and Crystal Structure Analysis : Understanding the molecular and crystal structures of these compounds is crucial for their application in various fields. Dolzhenko et al. (2011) analyzed the molecular and crystal structure of a similar compound, providing insights into its chemical properties and potential applications (Dolzhenko et al., 2011).

Antimicrobial Activity : Some derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown promising antimicrobial activity. Ali and Ibrahim (2010) synthesized novel compounds linked with a chromone moiety and found that some exhibited high antimicrobial activities (Ali & Ibrahim, 2010).

Dye Synthesis : Compounds related to 2-(Oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine have been used in dye synthesis. Barni et al. (1985) discussed the synthesis of monoazo dyes suitable for polyamide fabrics from related compounds (Barni et al., 1985).

New Synthesis Methods : Huntsman and Balsells (2005) developed a method for synthesizing unsubstituted [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, expanding the synthetic possibilities for these compounds (Huntsman & Balsells, 2005).

Electrochemical Properties : The electrochemical properties of related compounds have also been studied. Tan, Feng, and Peng (2007) investigated the electrochemical behavior of certain triazolo[3,4-b][1,3,4]thiadiazole-3-yl pyridines, which could have implications for their use in electronic or photonic devices (Tan, Feng, & Peng, 2007).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

Similar compounds have been shown to be thermally stable, suggesting that they may have good stability and bioavailability .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may modulate immune response, cell growth, and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, similar compounds have been shown to be thermally stable, suggesting that they may retain their efficacy under a range of temperature conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYWGDQWXEDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN3C=C(C=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)

![5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973980.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)